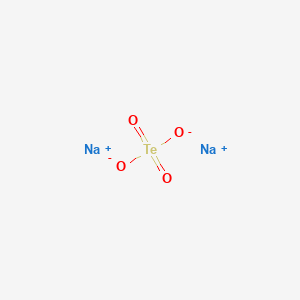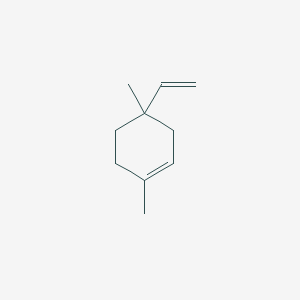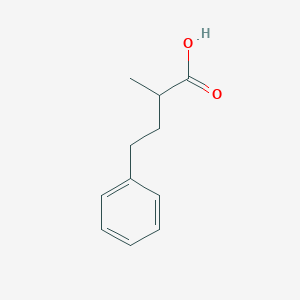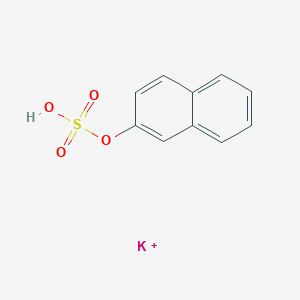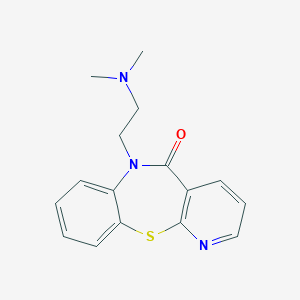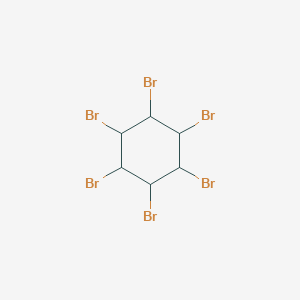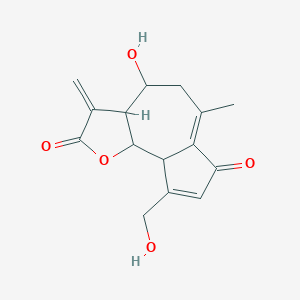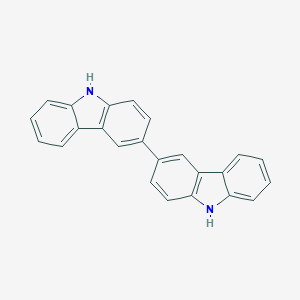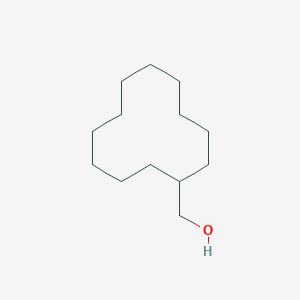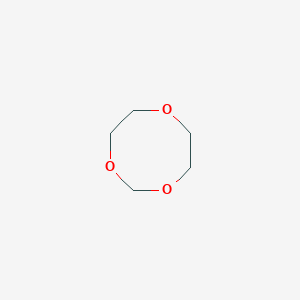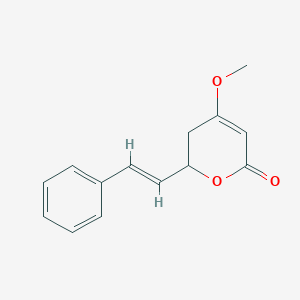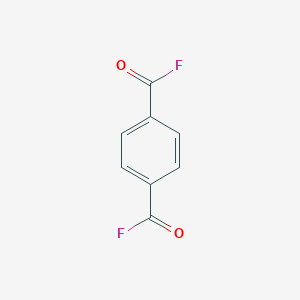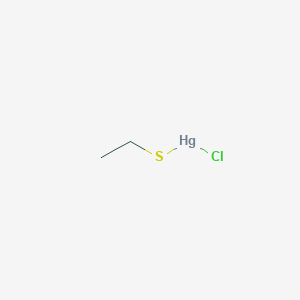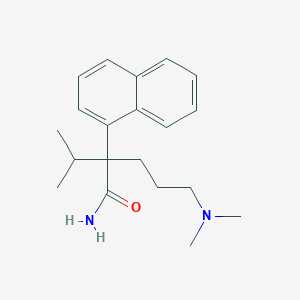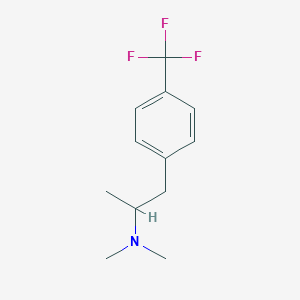
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of phenethylamine and has a trifluoromethyl group attached to the alpha carbon atom.
Mécanisme D'action
The mechanism of action of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also believed to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to improve cognitive function and memory retention in animal models. Moreover, it has been shown to have an analgesic effect and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its potential use as a drug delivery system, its ability to cross the blood-brain barrier, and its anti-inflammatory properties. However, the limitations of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Orientations Futures
There are many future directions for the study of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis method and potential as a drug delivery system make it an interesting compound to study. Moreover, its anti-inflammatory properties and potential use in the treatment of neurological disorders make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate and a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
1810-16-8 |
|---|---|
Nom du produit |
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- |
Formule moléculaire |
C12H16F3N |
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-9(16(2)3)8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9H,8H2,1-3H3 |
Clé InChI |
WLLQUCUAFUGKTR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C |
Synonymes |
N,N,α-Trimethyl-m-(trifluoromethyl)benzeneethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



